molecular formula C15H14ClN5O3S B6101352 N-(4-chlorophenyl)-2-methoxy-5-(1-methyltetrazol-5-yl)benzenesulfonamide

N-(4-chlorophenyl)-2-methoxy-5-(1-methyltetrazol-5-yl)benzenesulfonamide

Cat. No.: B6101352
M. Wt: 379.8 g/mol
InChI Key: HYGMVXYXBZZAPG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methoxy-5-(1-methyltetrazol-5-yl)benzenesulfonamide: is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. The presence of the tetrazole ring in its structure makes it particularly interesting for medicinal chemistry, as tetrazoles are often used as bioisosteres for carboxylic acids .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-methoxy-5-(1-methyltetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c1-21-15(17-19-20-21)10-3-8-13(24-2)14(9-10)25(22,23)18-12-6-4-11(16)5-7-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGMVXYXBZZAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methoxy-5-(1-methyltetrazol-5-yl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-methoxy-5-(1-methyltetrazol-5-yl)benzenesulfonamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic ring .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methoxy-5-(1-methyltetrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but contains a thiadiazole ring instead of a tetrazole ring.

    2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N′-[(1E)-(4-fluorophenyl)methylidene]acetohydrazide: Contains a tetrazole ring and is used in coordination chemistry.

Uniqueness

The uniqueness of N-(4-chlorophenyl)-2-methoxy-5-(1-methyltetrazol-5-yl)benzenesulfonamide lies in its combination of a tetrazole ring with a sulfonamide group, which imparts it with distinct chemical and biological properties.

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